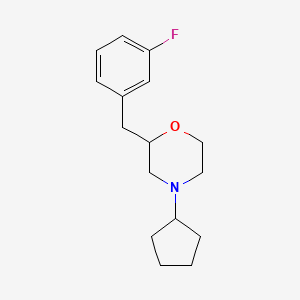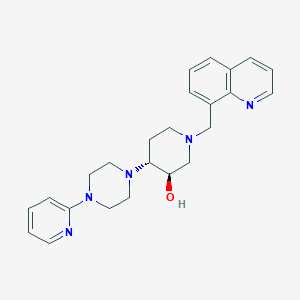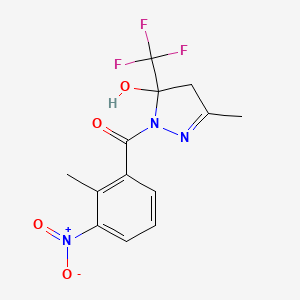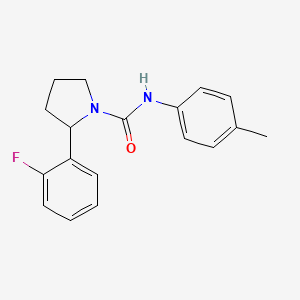![molecular formula C23H32N2O2 B6034093 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde](/img/structure/B6034093.png)
4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decane-2-carbonyl]benzaldehyde is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are known for their unique three-dimensional frameworks, which often impart distinctive chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a suitable diamine with a cyclohexylmethyl ketone under acidic conditions can yield the spirocyclic intermediate. Subsequent functionalization steps, such as formylation, introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzoic acid.
Reduction: 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
作用機序
The mechanism of action of 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to disease processes.
類似化合物との比較
Similar Compounds
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic frameworks but different substituents.
Cyclohexylmethyl derivatives: Compounds featuring the cyclohexylmethyl group but lacking the spirocyclic structure.
Benzaldehyde derivatives: Compounds with various substituents on the benzaldehyde moiety.
Uniqueness
4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde is unique due to its combination of a spirocyclic core, a cyclohexylmethyl group, and a benzaldehyde moiety. This unique structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
4-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-16-20-7-9-21(10-8-20)22(27)25-14-12-23(18-25)11-4-13-24(17-23)15-19-5-2-1-3-6-19/h7-10,16,19H,1-6,11-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFZPOLNEJNNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)


![2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
![N-(3-bromo-4-methylphenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6034041.png)

![3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one](/img/structure/B6034062.png)
![(2E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B6034065.png)

![N-[2-(pyridin-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B6034082.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6034085.png)
![(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6034099.png)
